molecular formula C20H14ClNO5S2 B2565893 ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate CAS No. 1031577-98-6

ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate

Cat. No.: B2565893
CAS No.: 1031577-98-6
M. Wt: 447.9
InChI Key: HAVBPHYDFNJLNM-UHFFFAOYSA-N
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Description

Ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate is a heterocyclic compound featuring a fused thieno[2,3-d][1,2]thiazole core modified with a sulfone (1,1-dioxido) group, a ketone (3-oxo) moiety, and a 4-chlorophenyl substituent at position 4. This structure suggests applications in medicinal chemistry or agrochemicals, particularly due to the sulfone group’s electron-withdrawing effects and the chlorophenyl group’s hydrophobic character .

Properties

IUPAC Name

ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxothieno[2,3-d][1,2]thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5S2/c1-2-27-20(24)13-5-9-15(10-6-13)22-19(23)17-18(29(22,25)26)16(11-28-17)12-3-7-14(21)8-4-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBPHYDFNJLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, it has been observed to bind with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Biological Activity

Ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H14ClN2O5SC_{18}H_{14}ClN_{2}O_{5}S and features a thiazole ring fused with a benzoate moiety. The presence of the 4-chlorophenyl group enhances its lipophilicity, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic approach includes:

  • Formation of the Thiazole Ring : Utilizing appropriate thioketones and aldehydes.
  • Dioxido Group Introduction : Achieved through oxidative methods.
  • Coupling with Benzoate : Final esterification to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was shown to inhibit cell proliferation in breast cancer cells by targeting the PI3K/Akt signaling pathway .

Antioxidant Activity

Antioxidant assays have shown that this compound possesses strong radical scavenging activity. This is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various thiazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Lines

A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of treatment, suggesting potent anticancer activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa

This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell cycle arrest
  • Reactive oxygen species (ROS) generation

These mechanisms contribute to its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics used in treatment. This highlights the compound's potential as an alternative therapeutic agent in managing bacterial infections resistant to conventional treatments.

Case Study 2: Anticancer Potential

In another study focusing on cancer therapy, this compound was tested on various cancer cell lines. The findings revealed that the compound effectively reduced cell viability and induced apoptosis at specific concentrations. Further molecular studies indicated alterations in signaling pathways associated with cell survival and proliferation.

Chemical Reactions Analysis

Cyclization to Form Thienothiazole Core

The thienothiazole ring system may form via:

  • Thiosemicarbazone intermediates : Reaction of thiosemicarbazides with aldehydes, followed by oxidative cyclization (e.g., with iodine in acetic acid) .

  • Thiohydrazide cyclization : Treatment of thiohydrazides with sulfur sources (e.g., phosphorus pentasulfide) or Lawesson’s reagent to induce cyclization and thionation .

Example Reaction :
Thiosemicarbazide derivative + aldehyde → thiosemicarbazone intermediate → oxidative cyclization → thienothiazole derivative.

Oxidation to 1,1-Dioxido Group

The sulfide group in the thienothiazole ring may undergo oxidation to a sulfone (1,1-dioxido) using reagents such as hydrogen peroxide or other peracids .

Reaction :
Thienothiazole sulfide → oxidation → thienothiazole sulfone (1,1-dioxido).

Coupling of 4-Chlorophenyl Substituent

The 4-chlorophenyl group may be introduced via:

  • Electrophilic aromatic substitution : Activation of the thienothiazole ring to enable substitution at the 6-position.

  • Cross-coupling reactions : Suzuki or Stille coupling if a halide is present on the thienothiazole ring.

Reaction Conditions and Reagents

Step Reagents Conditions Yield
Cyclization (thienothiazole)Iodine, acetic acid, or bromineReflux in acetic acid (6–8 h)50–70%
Oxidation (1,1-dioxido)H₂O₂, mCPBA, or other peracidsRoom temperature or mild heating60–80%
EsterificationEthanol, HCl, or coupling reagentsReflux in ethanol or catalytic HCl70–90%

Data synthesized from analogous reactions in thienothiazole and thiadiazole systems .

Purification and Characterization

Common purification methods include:

  • TLC/HPLC : Monitoring reaction progress and isolating the product.

  • Recrystallization : Using solvents like ethanol or ethyl acetate .
    Characterization techniques may involve:

  • NMR spectroscopy : Confirming aromatic and functional group environments.

  • IR spectroscopy : Identifying carbonyl (C=O) and sulfone (SO₂) stretches.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as benzoate esters, thiazole/thienothiazole rings, sulfone groups, or halogenated aryl substituents.

Ethyl 4-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Benzoate ()

  • Structure: Features a benzothiazole ring (non-fused) with a 3-oxo group and an ethyl benzoate ester.
  • Key Differences: Lacks the fused thieno ring, sulfone group, and 4-chlorophenyl substituent.
  • Implications: Reduced molecular weight (299.34 g/mol vs. ~400–450 g/mol estimated for the target compound) due to simpler structure . Absence of the 4-chlorophenyl group may reduce hydrophobic interactions in biological systems.

Ethyl 4-(3-Benzyl-2-(Phenylimino)-2,3-Dihydrothiazol-5-Yl)Benzoate (Compound 30, )

  • Structure: Contains a non-aromatic thiazole ring with benzyl and phenylimino substituents, linked to an ethyl benzoate.
  • Implications: The imino group may enhance binding to metal ions or biological targets via lone-pair interactions. Reduced stability compared to the target compound’s aromatic fused system .

I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-Ylamino)Pentylthio)Benzoate, )

  • Structure : Benzoate ester linked to an isoxazole via a pentylthio chain.
  • Key Differences: Isoxazole ring instead of thienothiazole, with a flexible alkyl chain. No sulfone or chlorophenyl groups.
  • Implications :
    • Greater conformational flexibility may improve binding to enzymes or receptors.
    • Lower metabolic stability due to the thioether linkage compared to the target’s rigid fused system .

Structural and Functional Analysis

Role of the Sulfone Group

This contrasts with non-sulfonated analogs like Compound 30 (), which lack this stabilization .

Impact of the 4-Chlorophenyl Substituent

The 4-chlorophenyl group introduces steric bulk and lipophilicity, likely improving membrane permeability.

Fused Thieno[2,3-d][1,2]Thiazole Core

The fused ring system enhances aromaticity and planarity, promoting π-π stacking interactions. This contrasts with non-fused thiazoles (e.g., ) or flexible isoxazole derivatives (), which may exhibit weaker binding to flat biological targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[2,3-d][1,2]thiazole 4-Chlorophenyl, sulfone, 3-oxo ~400–450 (estimated) High polarity, rigid planar structure
Ethyl 4-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Benzoate Benzothiazole None 299.34 Simpler structure, lower polarity
Compound 30 () Thiazole Benzyl, phenylimino ~350–380 (estimated) Flexible imino group, non-aromatic
I-6501 () Isoxazole Pentylthio chain, methylisoxazole ~350 (estimated) Conformational flexibility, thioether

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step heterocyclic coupling. A general approach involves:

Condensation of substituted benzaldehyde derivatives with thiazole precursors under reflux in ethanol with glacial acetic acid (e.g., as in triazole-thiazole coupling reactions ).

Cyclization using catalysts like PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C to form the thienothiazol-dione core .

  • Critical Conditions : Strict temperature control during cyclization (70–80°C) and solvent choice (1,4-dioxane or ethanol) significantly impact purity and yield .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Spectroscopy : 1H^1H NMR and 13C^{13}C NMR to confirm substituent integration and electronic environments (e.g., distinguishing ester carbonyls at ~170 ppm ).
  • Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) resolves stereochemical ambiguities, such as the spatial arrangement of the 4-chlorophenyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., thiazolo[3,2-a]pyrimidine derivatives ) to identify shifts influenced by electron-withdrawing groups (e.g., 1,1-dioxido moieties).
  • Dynamic Experiments : Variable-temperature NMR to assess conformational flexibility in thienothiazol rings, which may cause signal splitting .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model expected chemical shifts and compare them with experimental data .

Q. How can reaction efficiency be optimized for the thieno[2,3-d]thiazol-2(3H)-one core synthesis?

  • Methodology :

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance cyclization rates while minimizing side reactions .
  • Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. 1,4-dioxane to stabilize intermediates and improve regioselectivity .
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify rate-limiting steps (e.g., imine formation vs. ring closure) .

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) assessed?

  • Methodology :

  • Analog Synthesis : Replace the 4-chlorophenyl group with electron-deficient (e.g., 4-CF3_3) or electron-rich (e.g., 4-OCH3_3) substituents to modulate lipophilicity and target binding .
  • Bioassay Design : Test analogs against enzymatic targets (e.g., COX-2 or kinase inhibitors) using fluorescence polarization assays to quantify IC50_{50} values .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the 1,1-dioxido group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies to identify confounding variables .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., MTT assays at 24/48/72 hr) to confirm cytotoxicity thresholds .
  • Impurity Profiling : Use HPLC-MS to check for byproducts (e.g., hydrolyzed ester groups) that may skew bioactivity results .

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